Selective 5-HT2A receptor antagonist (Ki = 22 nM for at 5-HT2 receptors). Exhibits no affinity for 5-HT1A, 5-HT1B or 5-HT1D receptors. Inhibits collagen-induced serotonin secretion and platelet aggregation; displays no effect on serotonin uptake by platelets. Shown to inhibit arterial thrombus formation, but not venous thrombosis, in rat models.
DV 7028 hydrochloride
CAS No.: 133364-62-2
VCID: VC0004885
Molecular Formula: C21H26ClFN4O3
Molecular Weight: 436.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
DV 7028 hydrochloride is a selective antagonist of the 5-HT2A receptor, with a high affinity for these receptors and minimal affinity for other serotonin receptor subtypes such as 5-HT1A, 5-HT1B, and 5-HT1D . This compound is particularly noted for its role in inhibiting collagen-induced serotonin secretion and platelet aggregation, which suggests potential applications in cardiovascular research . Biological ActivityDV 7028 hydrochloride is a potent 5-HT2A receptor antagonist with a Ki value of 22 nM for these receptors . It does not exhibit significant affinity for other serotonin receptor subtypes, making it a valuable tool for studying the specific roles of 5-HT2A receptors in biological systems. Biological Effects
Research ApplicationsGiven its selective antagonism of 5-HT2A receptors, DV 7028 hydrochloride is useful in research related to serotonin's role in cardiovascular diseases and other conditions where these receptors are implicated. Potential Therapeutic Areas
Availability and HandlingDV 7028 hydrochloride is available from various suppliers, including Tocris Bioscience and other research chemical vendors . It is typically sold in quantities of 10 mg or 50 mg . Storage and Solubility |
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CAS No. | 133364-62-2 |
Product Name | DV 7028 hydrochloride |
Molecular Formula | C21H26ClFN4O3 |
Molecular Weight | 436.9 g/mol |
IUPAC Name | 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride |
Standard InChI | InChI=1S/C21H25FN4O3.ClH/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;/h4-7,16H,1-3,8-14H2;1H |
Standard InChIKey | MEULLZRAYZSDGF-UHFFFAOYSA-N |
SMILES | C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.Cl |
Canonical SMILES | C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.Cl |
Synonyms | 3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione hydrochloride |
PubChem Compound | 19746041 |
Last Modified | Apr 15 2024 |
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